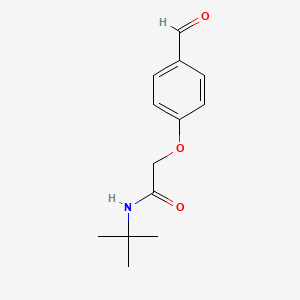

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

Vue d'ensemble

Description

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is an organic compound that features a tert-butyl group, a formyl group, and an acetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide typically involves the reaction of 4-formylphenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with ammonia or an amine to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: 2-(4-carboxyphenoxy)-N-(tert-butyl)acetamide.

Reduction: 2-(4-hydroxyphenoxy)-N-(tert-butyl)acetamide.

Substitution: 2-(4-nitrophenoxy)-N-(tert-butyl)acetamide.

Applications De Recherche Scientifique

Medicinal Chemistry

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide has been investigated for its potential therapeutic applications. It acts as a precursor in the synthesis of various bioactive compounds, particularly those targeting specific enzymes and receptors.

Enzyme Inhibition

Research has identified this compound as a potential inhibitor of rho kinase and monoamine transporters, which are implicated in several diseases, including hypertension and depression. Its dual mechanism of action may offer new avenues for treating these conditions effectively .

Anticancer Activity

Studies suggest that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. This is attributed to the compound's ability to interact with cellular signaling pathways that regulate cell growth and survival.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, facilitating the production of complex molecules.

Synthesis of Other Compounds

This compound can be used to synthesize various derivatives through reactions such as nucleophilic substitution and condensation reactions. Its structure allows for modifications that can enhance biological activity or alter physical properties for specific applications .

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with nucleophiles to form new compounds | Amides, esters |

| Condensation | Formation of larger molecules through dehydration | Polymeric materials |

Materials Science

In materials science, this compound has potential applications due to its chemical stability and reactivity.

Polymer Development

The compound can be utilized in the development of polymers with specific functionalities, such as increased thermal stability or enhanced mechanical properties. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications.

Coating Applications

Due to its chemical properties, this compound may be explored for use in coatings that provide protective barriers against environmental factors, enhancing the durability of surfaces in industrial applications.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their anticancer efficacy against various cell lines. The results indicated significant cytotoxicity at specific concentrations, suggesting a promising avenue for further drug development .

Case Study 2: Enzyme Inhibition Mechanism

Another study focused on the dual inhibition mechanism of this compound on rho kinase and monoamine transporters. The findings demonstrated that modifications to the side chains could enhance inhibitory potency, providing insights into designing more effective therapeutic agents .

Mécanisme D'action

The mechanism of action of N-(Tert-butyl)-2-(4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(Tert-butyl)-2-(4-hydroxyphenoxy)acetamide: Similar structure but with a hydroxyl group instead of a formyl group.

N-(Tert-butyl)-2-(4-nitrophenoxy)acetamide: Contains a nitro group instead of a formyl group.

Uniqueness

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential applications compared to its analogs. The formyl group allows for specific chemical modifications and interactions that are not possible with hydroxyl or nitro groups.

Activité Biologique

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a synthetic organic compound notable for its unique structural features, which include a tert-butyl group and a formylphenoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 235.28 g/mol

The compound's structure includes:

- A tert-butyl group , which enhances lipophilicity.

- A formyl group , which may play a role in biological interactions.

- An acetic acid derivative , contributing to its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities. The following table summarizes the potential pharmacological effects associated with this compound and related derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, analgesic | Inhibition of pro-inflammatory cytokines |

| N-(tert-butyl)-2-(4-methylphenoxy)acetamide | Anticancer | Induction of apoptosis in cancer cells |

| N-(isopropyl)-2-(naphthalen-1-yloxy)acetamide | Antimicrobial | Disruption of bacterial cell wall synthesis |

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the compound may inhibit key signaling pathways involved in inflammation and cancer progression. For instance, it is believed to modulate the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Anti-inflammatory Effects : A study demonstrated that derivatives with a phenoxy group exhibited significant inhibition of COX-2 activity, leading to reduced inflammation in animal models .

- Anticancer Activity : Research on related compounds indicated that they could induce apoptosis in various cancer cell lines through mitochondrial pathways . For example, compounds with formyl groups showed increased cytotoxicity against breast cancer cells.

- Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of phenoxyacetamides against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance their bioactivity .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) for this compound:

- Substituent Influence : The presence of electron-donating groups (like methyl or methoxy) on the aromatic ring has been correlated with increased biological activity.

- Functional Group Role : The formyl group is crucial for enhancing reactivity and potential interactions with biological targets.

Propriétés

IUPAC Name |

N-tert-butyl-2-(4-formylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)14-12(16)9-17-11-6-4-10(8-15)5-7-11/h4-8H,9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLSWDRZHPOHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388101 | |

| Record name | N-(TERT-BUTYL)-2-(4-FORMYLPHENOXY)ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838867-14-4 | |

| Record name | N-(TERT-BUTYL)-2-(4-FORMYLPHENOXY)ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.